Asarumin C

Description

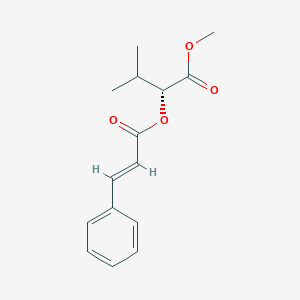

Asarumin C is a bioactive phenylpropanoid-derived compound isolated from Asarum forbesii (杜衡), a plant traditionally used in Chinese medicine for its anti-inflammatory and anti-allergic properties . Structurally, it is identified as methyl 2R-trans-cinnamoyloxyisopentanoate, featuring a cinnamoyloxy ester group attached to a methylated isopentanoate backbone . Its molecular formula is inferred to be C15H18O4 based on structural analysis, with a molecular weight of 262.3 g/mol . It is one of four "Asarumin" compounds (A–D) isolated from Asarum forbesii, all sharing a methyl ester core but differing in substituent groups .

Properties

CAS No. |

126518-77-2 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

methyl (2R)-3-methyl-2-[(E)-3-phenylprop-2-enoyl]oxybutanoate |

InChI |

InChI=1S/C15H18O4/c1-11(2)14(15(17)18-3)19-13(16)10-9-12-7-5-4-6-8-12/h4-11,14H,1-3H3/b10-9+/t14-/m1/s1 |

InChI Key |

NCJSZYDXLJIVHG-ATWMFIQVSA-N |

SMILES |

CC(C)C(C(=O)OC)OC(=O)C=CC1=CC=CC=C1 |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)OC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)OC)OC(=O)C=CC1=CC=CC=C1 |

Synonyms |

asarumin C methyl 2-cinnamoyloxyisopentanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Asarumin A, B, and D

The Asarumin series (A–D) shares a common methyl ester backbone but differs in ester substituents, which critically influence their bioactivity:

Key Structural Insights :

- Asarumin A and B contain benzoyloxy groups but differ in stereochemistry and hydroxyl/isopropyl positioning, leading to slight variations in potency .

Functional Analogues: Elemicin, Asarone, and Linoleic Acid

Functional Comparison :

- Elemicin and trans-Asarone lack anti-allergic effects but contribute to the plant’s broader pharmacological profile (e.g., neuroactivity) .

- Linoleic Acid, though structurally distinct, shares weak anti-allergic activity with this compound, suggesting multiple pathways for PCA inhibition in Asarum extracts .

Comparison with Pharmacologically Similar Compounds Beyond Asarum

Asaricin and Asarinin

Key Differences :

- Unlike this compound, Asaricin and Asarinin lack anti-allergic effects, emphasizing the unique role of the Asarumin series in mediating immune responses .

α-Asarone and β-Asarone

Safety Note: β-Asarone’s carcinogenicity contrasts with this compound’s safer profile, underscoring the importance of structural specificity in drug development .

Critical Analysis of Research Findings

- Efficacy: this compound’s weak PCA inhibition suggests it may act synergistically with other compounds (e.g., linoleic acid) in Asarum extracts, rather than as a standalone therapeutic .

- Structural-Activity Relationship (SAR) : The cinnamoyloxy group in this compound enhances target binding compared to Asarumin D’s piperonyloyloxy, but optimization is needed to improve potency .

Q & A

Q. What are the primary natural sources of Asarumin C, and how is it isolated for pharmacological studies?

this compound (C₁₅H₁₈O) is isolated from Asarum forbesii (Du Heng) via solvent extraction followed by chromatographic purification (e.g., column chromatography, HPLC). Key steps include verifying purity using NMR and mass spectrometry, with antiallergic activity confirmed via in vivo rat models . Methodological rigor requires adherence to phytochemical isolation protocols, including reproducibility checks and comparison with reference spectra .

Q. What preliminary pharmacological activities have been reported for this compound?

Studies indicate this compound inhibits skin allergy in rats (36.2% inhibition at 300 mg/kg orally). Researchers should validate these findings using controlled experimental designs (e.g., double-blind trials, histamine level measurements) and compare results with structurally related compounds (e.g., Asarumin A/B/D) to assess structure-activity relationships .

Q. How can researchers ensure the structural authenticity of this compound in synthetic or extracted samples?

Authenticity is confirmed via:

- Spectroscopic analysis : ¹H/¹³C NMR, IR, and high-resolution mass spectrometry.

- Chromatographic comparison : TLC or HPLC against authenticated reference standards.

- Optical rotation : [α]D = +30.5° (chloroform) . Contradictory data (e.g., unexpected stereochemistry) should prompt re-isolation or synthetic validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from variations in extraction methods, dosage protocols, or model systems. To address these:

- Systematic replication : Reproduce studies under standardized conditions (e.g., ISO guidelines for animal models).

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent polarity in extraction).

- Mechanistic studies : Use knockout models or receptor-binding assays to clarify molecular targets .

Q. How can the synthesis of this compound be optimized for scalable production in structure-activity studies?

Retrosynthetic analysis suggests starting from sesquiterpene precursors. Key steps include:

- Stereoselective cyclization : To establish the tricyclic core.

- Late-stage functionalization : Introduction of hydroxyl/methyl groups via Sharpless epoxidation or enzymatic catalysis.

- Purification : Use preparative HPLC to isolate enantiomerically pure fractions. Validate synthetic routes by comparing spectroscopic data with natural isolates .

Q. What advanced analytical techniques are critical for quantifying this compound in complex biological matrices?

- LC-MS/MS : Enables quantification at nanogram levels in serum/tissue samples.

- Isotope dilution assays : Use deuterated analogs as internal standards for accuracy.

- Metabolomics integration : Correlate this compound levels with endogenous metabolite shifts via NMR or GC-MS .

Q. How should researchers design experiments to explore this compound’s mechanism of action beyond antiallergic effects?

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.

- Network pharmacology : Map interactions between this compound and immune/inflammatory pathways (e.g., NF-κB, MAPK).

- CRISPR-Cas9 screens : Identify gene knockouts that modulate this compound’s efficacy .

Methodological Guidelines

- Data Validation : Cross-check experimental results against primary literature and share raw data via repositories (e.g., Zenodo) to enhance reproducibility .

- Statistical Rigor : Apply ANOVA or mixed-effects models to address biological variability; consult statisticians for complex designs .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.